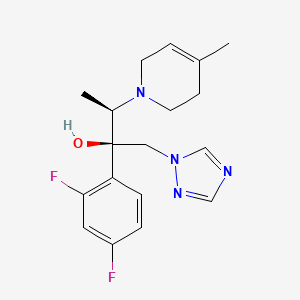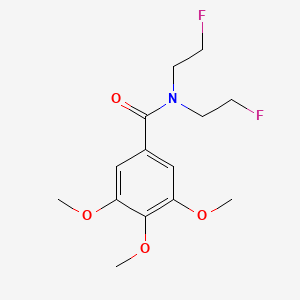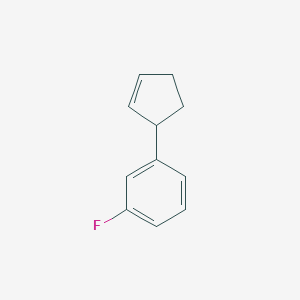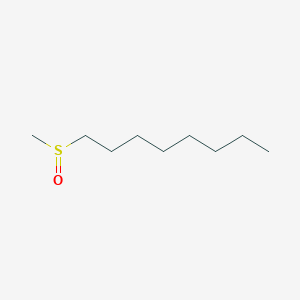
(2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the 2,4-Difluorophenyl Intermediate: This step involves the halogenation of a phenyl ring to introduce fluorine atoms at the 2 and 4 positions.
Construction of the Pyridine Ring: The 4-methyl-3,6-dihydropyridin-1(2H)-yl moiety is synthesized through a series of cyclization reactions.
Attachment of the Triazole Ring: The 1H-1,2,4-triazol-1-yl group is introduced via a nucleophilic substitution reaction.
Final Coupling: The intermediate compounds are coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the aromatic rings or the triazole moiety, potentially leading to hydrogenated derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it is investigated for its interactions with various biomolecules and potential as a biochemical probe.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of antifungal, antibacterial, or anticancer agents due to its unique structural features.
Industry
In the industrial sector, it may be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
- (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-one
Uniqueness
The uniqueness of (2R,3R)-2-(2,4-Difluorophenyl)-3-(4-methyl-3,6-dihydropyridin-1(2H)-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H22F2N4O |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2R,3R)-2-(2,4-difluorophenyl)-3-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
InChI |
InChI=1S/C18H22F2N4O/c1-13-5-7-23(8-6-13)14(2)18(25,10-24-12-21-11-22-24)16-4-3-15(19)9-17(16)20/h3-5,9,11-12,14,25H,6-8,10H2,1-2H3/t14-,18-/m1/s1 |
InChI Key |
BROZCQVLVFAZGA-RDTXWAMCSA-N |
Isomeric SMILES |
CC1=CCN(CC1)[C@H](C)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Canonical SMILES |
CC1=CCN(CC1)C(C)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N1-(5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-1H-1,2,4-triazol-3-yl)-2,3,3-trichloroacrylamide](/img/structure/B15290728.png)
![tert-butyl N-[(2S,4R,5S)-5-(dibenzylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B15290734.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B15290745.png)



![N-[(1S)-1-(4-fluorophenyl)ethyl]prop-2-yn-1-amine;hydrochloride](/img/structure/B15290757.png)
![9-Acetylazathioprine (9-Acetyl-6-[(1-methyl-4-nitroimidazol-5-yl)thio]purine)](/img/structure/B15290759.png)

![Methyl 5-[2-[Benzyl(tert-butyl)amino]acetyl]-2-hydroxybenzoate Hydrochloride](/img/structure/B15290770.png)


